molecular formula C23H25NO4 B6607537 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid CAS No. 2580244-34-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B6607537
CAS No.: 2580244-34-2
M. Wt: 379.4 g/mol
InChI Key: ASDSXGSMRHHIPW-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The Fmoc group is easily removed under mild basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced to the piperidine ring through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The piperidine ring is then carboxylated to introduce the carboxylic acid group. This can be achieved through various carboxylation reactions, often involving carbon dioxide or carboxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions include deprotected piperidine derivatives, substituted piperidine compounds, and oxidized or reduced piperidine derivatives.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is used in the synthesis of peptide-based probes and inhibitors for biological studies.

    Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging sensitive peptide sequences.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)13-15(21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDSXGSMRHHIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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